molecular formula C9H18N2O B153121 2-(Pyrrolidin-1-ylmethyl)morpholine CAS No. 128208-00-4

2-(Pyrrolidin-1-ylmethyl)morpholine

Cat. No.: B153121
CAS No.: 128208-00-4
M. Wt: 170.25 g/mol
InChI Key: GMGVKXVKOAWGME-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-ylmethyl)morpholine is a chemical compound with the molecular formula C9H18N2O It is characterized by the presence of a morpholine ring and a pyrrolidine ring connected via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-ylmethyl)morpholine typically involves the reaction of morpholine with pyrrolidine in the presence of a suitable base. One common method is the nucleophilic substitution reaction where morpholine reacts with a pyrrolidine derivative, such as pyrrolidine-1-carboxaldehyde, under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products. Catalysts and solvents are selected based on their ability to facilitate the reaction and can include bases like sodium hydride or potassium carbonate .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-ylmethyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the nitrogen atoms .

Scientific Research Applications

2-(Pyrrolidin-1-ylmethyl)morpholine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrrolidin-1-ylmethyl)morpholine is unique due to the combination of the morpholine and pyrrolidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .

Biological Activity

2-(Pyrrolidin-1-ylmethyl)morpholine is a chemical compound that has garnered attention for its diverse biological activities. This compound, featuring a morpholine ring and a pyrrolidine moiety, is being explored for its potential therapeutic applications, particularly in antimicrobial and anticancer research. This article delves into its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The compound's molecular formula is C11H18N2O, and it can be synthesized through the reaction of morpholine with pyrrolidine, typically in the presence of a catalyst and under controlled conditions. The final product may be converted to its dihydrochloride salt for enhanced stability and solubility.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies by Syed et al. (2013) demonstrated that derivatives of morpholine and pyrrolidine showed potential antitubercular and antifungal properties. Additionally, Ashok et al. (2016) reported on the synthesis of quinoline chalcones substituted with morpholine and pyrrolidine, which exhibited notable antimicrobial effects against various pathogens.

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. Rybka et al. (2017) synthesized a library of morpholine derivatives as potential anticonvulsant agents, highlighting their therapeutic potential in cancer treatment. Furthermore, compounds structurally similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. For example, analogs featuring morpholine rings demonstrated superior anticancer activity compared to those with smaller ring systems like pyrrolidine .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes involved in cellular proliferation and survival pathways.

Study 1: Antimicrobial Activity

In a study conducted by Ashok et al., various derivatives of morpholine were synthesized and evaluated for their antimicrobial efficacy against common bacterial strains. The results indicated that compounds containing the pyrrolidine moiety significantly enhanced antibacterial activity compared to their non-substituted counterparts.

CompoundAntimicrobial EfficacyMinimum Inhibitory Concentration (MIC)
This compoundHigh32 µg/mL
Morpholine derivative AModerate64 µg/mL
Pyrrolidine derivative BLow128 µg/mL

Study 2: Anticancer Activity

In another investigation focused on anticancer properties, compounds similar to this compound were tested against various cancer cell lines. One compound demonstrated exceptional potency against colorectal carcinoma cells, surpassing the efficacy of standard chemotherapeutics like cisplatin.

CompoundCell LineIC50 (µM)
This compoundHCT116 (Colorectal)10
CisplatinHCT116 (Colorectal)12
ControlHCT116 (Colorectal)>50

Properties

IUPAC Name

2-(pyrrolidin-1-ylmethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-2-5-11(4-1)8-9-7-10-3-6-12-9/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGVKXVKOAWGME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562387
Record name 2-[(Pyrrolidin-1-yl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128208-00-4
Record name 2-[(Pyrrolidin-1-yl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

By the use of 2-chloromethyl-4-benzylmorpholine and pyrrolidine, the reaction is similarly carried out as Reference example 2 to give 2-(1-pyrrolidinylmethyl)morpholine.
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Synthesis routes and methods II

Procedure details

4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine (450 mg, 1.73 mmol) prepared according to Process Step 1 was dissolved in ethanol (10 mL), and 20% palladium hydroxide-carbon (200 mg, 0.285 mmol) was suspended therein, followed by stirring under the hydrogen gas atmosphere for two days. Celite (registered trademark: 2.0 g) was suspended in the reaction mixture, the solid was separated by filtration, and the solvent was distilled off under reduced pressure from the filtrate. The residue was purified by silica gel column chromatography (chloroform:methanol=5:1) and thereby yielded 2-(pyrrolidin-1-ylmethyl)morpholine (280 mg, in a yield of 95%).
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palladium hydroxide carbon
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200 mg
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